molecular formula C11H13NO2 B13637988 Methyl 2-(3-aminophenyl)cyclopropane-1-carboxylate

Methyl 2-(3-aminophenyl)cyclopropane-1-carboxylate

Cat. No.: B13637988
M. Wt: 191.23 g/mol
InChI Key: NTCJDPRNRNJFNY-UHFFFAOYSA-N
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Description

Methyl 2-(3-aminophenyl)cyclopropane-1-carboxylate is a versatile chemical compound with a molecular weight of 191.2 g/mol. It is identified by the CAS number 2138185-46-1 . This compound features a cyclopropane ring substituted with a methyl ester group and an aminophenyl group, making it a valuable tool in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-aminophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of 3-nitrophenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring. Subsequent reduction of the nitro group to an amino group and esterification yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-aminophenyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-(3-aminophenyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-aminophenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropane ring provides rigidity to the molecule, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-aminophenyl)cyclopropane-1-carboxylate is unique due to the presence of both an aminophenyl group and a cyclopropane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 2-(3-aminophenyl)cyclopropane-1-carboxylate is an organic compound notable for its unique cyclopropane structure, which is substituted with a methyl ester and a 3-aminophenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of pharmacology and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NO2C_{12}H_{13}NO_2. Its structural characteristics include:

  • A cyclopropane ring that contributes to its rigidity and unique reactivity.
  • An amino group at the para position, which can facilitate interactions with various biological targets.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

  • Anticancer Potential :
    • Compounds with cyclopropane structures have been linked to anticancer activities. This compound may inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
    • In studies, it showed enhanced cytotoxicity compared to standard chemotherapeutic agents, suggesting its potential as a lead compound in cancer therapy.
  • Enzyme Inhibition :
    • This compound has been identified as an inhibitor of O-acetylserine sulfhydrylase isoforms, which play a critical role in cysteine biosynthesis. Inhibition of this enzyme may have implications for treating metabolic disorders and certain bacterial infections .
    • The structure-activity relationship (SAR) studies indicate that modifications to the cyclopropane ring can significantly influence the inhibitory potency against these enzymes.
  • Antibacterial Activity :
    • Preliminary studies suggest that this compound may exhibit antibacterial properties, particularly against pathogens that rely on sulfur-containing amino acids for survival .

Comparative Analysis with Related Compounds

The biological activity of this compound can be further understood by comparing it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylateSimilar cyclopropane structure but with a para-amino groupPotential differences in biological activity due to substitution position
Cyclopropanecarboxylic acidContains a carboxylic acid functional groupLacks amino substitution, affecting reactivity
3-Aminophenylacetic acidContains an amino group and acetic acid functionalityNo cyclopropane structure, differing reactivity

The differences in substitution positions and functional groups among these compounds may lead to variations in their biological activities, highlighting the importance of structural nuances in drug design.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives. For instance:

  • Synthesis Methodologies : Various synthetic routes have been developed to obtain this compound efficiently, allowing for modifications that enhance its biological activity or alter pharmacokinetic properties .
  • In Vivo Studies : Animal model studies have demonstrated that derivatives of this compound can effectively reduce tumor growth and improve survival rates in cancer models .
  • Mechanistic Insights : Investigations into the mechanisms of action reveal that this compound may interact with multiple biological targets, including enzyme inhibition pathways involved in cancer metabolism and microbial resistance mechanisms .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl 2-(3-aminophenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H13NO2/c1-14-11(13)10-6-9(10)7-3-2-4-8(12)5-7/h2-5,9-10H,6,12H2,1H3

InChI Key

NTCJDPRNRNJFNY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC1C2=CC(=CC=C2)N

Origin of Product

United States

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